3-(morpholin-4-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-16(13,14)10-3-1-2-9(8-10)12-4-6-15-7-5-12/h1-3,8H,4-7H2,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJYRHNCZBGUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Starting Material : 3-Chlorobenzenesulfonamide (synthesized via chlorination of benzenesulfonamide or direct sulfonation of 3-chlorobenzene).
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Substitution : React 3-chlorobenzenesulfonamide with morpholine in the presence of a base (e.g., triethylamine) at 80–100°C in toluene.
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Mechanism : The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic substitution at the meta position, facilitating morpholine incorporation.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Solvent | Toluene | |
| Reaction Time | 6–10 hours | |
| Yield (Analog) | 70–85% (4-isomer) |
Challenges : Limited commercial availability of 3-chlorobenzenesulfonamide necessitates in-situ preparation, potentially reducing overall yield.
Ullmann-Type Coupling of 3-Bromobenzenesulfonamide
Copper-catalyzed coupling, as demonstrated in palladium-mediated syntheses, offers a pathway for introducing morpholine at position 3.
Reaction Protocol
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuI/1,10-phenanthroline | |
| Solvent | DMF | |
| Temperature | 120°C | |
| Yield (Analog) | 65–75% (fluorophenyl) |
Advantages : Tolerates electron-withdrawing groups, making it suitable for sulfonamide-containing substrates.
Ethyl Sulfonate Intermediate Route
Patented methods describe the use of alkyl sulfonates as intermediates for sulfonamide formation. For the 3-isomer:
Reaction Protocol
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Temperature | 80–100°C | |
| Reaction Time | 6–10 hours | |
| Yield (Analog) | 60–70% (4-bromo) |
Limitations : Requires strict anhydrous conditions to prevent hydrolysis of the sulfonate ester prematurely.
Multi-Step Synthesis from 3-Nitrobenzenesulfonamide
This method, inspired by hydrogenation techniques in fluorophenyl syntheses, involves sequential functionalization:
Reaction Protocol
Key Parameters
Challenges : Low regioselectivity during cyclization may require purification via column chromatography.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Antibacterial Properties
Sulfonamides, including 3-(morpholin-4-yl)benzene-1-sulfonamide, are known for their antibacterial properties. The presence of the sulfonamide functional group contributes to their mechanism of action by inhibiting bacterial folate synthesis, which is essential for DNA and RNA synthesis. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, making them valuable in developing new antibiotics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, a compound structurally related to this compound demonstrated promising results against breast cancer cell lines (MCF-7) with an IC50 value of 4.25 µM, outperforming standard treatments like 4-hydroxytamoxifen . This suggests that modifications to the sulfonamide structure can enhance anticancer efficacy, potentially leading to the development of new therapeutic agents.
Targeting Protein Aggregation
The aggregation of proteins such as α-synuclein and tau is a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Recent investigations into sulfonamide derivatives have shown that they can inhibit the fibrillization of α-synuclein, thereby reducing inclusion formation in neuroblastoma cells . This property positions compounds like this compound as potential candidates for drug development aimed at treating these debilitating conditions.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Various studies have synthesized analogs and assessed their binding affinities and biological effects. For example, modifications to the morpholine or sulfonamide moieties have been shown to significantly affect the compound's potency against specific targets, providing insights for further development .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Aminobenzenesulfonamide | Amino and sulfonamide groups | Antibacterial | Simpler structure; lacks morpholine ring |
| 2-Chloro-N-(2-morpholinoethyl)benzenesulfonamide | Chlorine and morpholine | Anticancer | More complex; includes ethylene bridge |
| N-(pyridin-2-yl)benzene-1-sulfonamide | Pyridine instead of morpholine | Antimicrobial | Different heterocyclic structure |
The presence of both the morpholine ring and chlorophenyl moiety distinguishes this compound from others, contributing to its unique biological profile and therapeutic applications.
Future Directions and Case Studies
Further research is needed to explore the pharmacokinetics and toxicity profiles of this compound. Ongoing studies aim to refine its structural characteristics to enhance efficacy while minimizing adverse effects. Additionally, case studies focusing on clinical applications will provide valuable insights into its potential use in treating infections and cancers.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 3-(morpholin-4-yl)benzene-1-sulfonamide, emphasizing differences in substituents, molecular properties, and biological activities:
Key Findings:
Substituent Effects: Morpholine Position: Direct attachment of morpholine (parent compound) optimizes steric and electronic interactions for target binding, while propyl-linked morpholine () introduces flexibility but may reduce potency . Amino Groups: The diethylamino group in increases lipophilicity (logP ~2.1), favoring blood-brain barrier penetration, whereas hydrazinecarbonyl () enhances water solubility via hydrogen bonding .
Biological Activity: The quinoxaline-carbonyl-morpholinyl derivative () exhibits potent antineoplastic activity, likely targeting kinase pathways (e.g., BRAF or PI3K) due to morpholine’s affinity for ATP-binding pockets . Analogs with bulkier substituents (e.g., 4-methylphenylpropylamino in ) show reduced enzymatic inhibition but improved pharmacokinetic profiles .
Synthetic Accessibility :
- Morpholine incorporation is achieved via nucleophilic substitution (e.g., reaction with morpholine in DMF at 80–100°C) .
- Suzuki-Miyaura coupling () and gold-catalyzed cyclization () are employed for complex analogs, highlighting the versatility of sulfonamide backbones in modular synthesis .
Research Implications
- Drug Design : The morpholine-sulfonamide scaffold is a privileged structure in oncology, particularly for kinase inhibitors. Substituent engineering (e.g., fluorine incorporation in ) improves metabolic stability and target selectivity .
- SAR Studies : Position 3 of the benzene ring is critical for activity; substituents at this position directly influence binding affinity and selectivity .
Biological Activity
3-(morpholin-4-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a morpholine ring, which enhances its biological activity. The sulfonamide group is crucial for its interaction with biological targets, primarily through the inhibition of key enzymes involved in metabolic pathways.
1. Antibacterial Activity
Sulfonamides, including this compound, are well-known for their antibacterial properties. They primarily exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts bacterial growth and reproduction.
Table 1: Antibacterial Activity of Sulfonamides
2. Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. The mechanisms include the inhibition of carbonic anhydrases (CAs), which are involved in tumor growth and metastasis. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Inhibition of Carbonic Anhydrase Isozymes
A study demonstrated that derivatives of sulfonamides exhibited selective inhibition against CA IX, which is overexpressed in many tumors. This selectivity could lead to reduced side effects compared to traditional chemotherapeutics.
Table 2: Anticancer Activity of Sulfonamides
| Compound Name | Target Enzyme | IC50 (nM) | Cell Line Tested | Reference |
|---|---|---|---|---|
| This compound | CA IX | 10.93–25.06 | MDA-MB-231 | |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | CA II | 1.55–3.92 | Various |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as dihydropteroate synthase and carbonic anhydrases.
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cell lines through various pathways, including mitochondrial dysfunction and activation of caspases.
- Antioxidant Properties : Some studies suggest that sulfonamides can exhibit antioxidant activity, providing additional therapeutic benefits in oxidative stress-related conditions .
Research Findings and Future Directions
Recent research emphasizes the need for further investigations into the pharmacokinetics and bioavailability of this compound. Understanding these parameters will be crucial for developing effective therapeutic regimens.
Pharmacokinetic Parameters Evaluation
Studies utilizing computational models have shown varying permeability profiles for different derivatives, indicating that modifications to the morpholine or sulfonamide structure can significantly affect drug behavior in biological systems .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(morpholin-4-yl)benzene-1-sulfonamide and its derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Sulfonamide Formation : Reacting a benzene sulfonyl chloride derivative with morpholine under basic conditions (e.g., NaOH or Et₃N) in anhydrous solvents like THF or DCM .
- Functionalization : Post-synthetic modifications, such as introducing amino or halogen groups, can be achieved via diazonium salt reactions or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, morpholine integration) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
- Elemental Analysis : Verify stoichiometry (C, H, N, S content) .
- Purity Check : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the 3D structure of sulfonamide derivatives?
- Crystallization : Grow single crystals via slow evaporation (solvents: DMSO, DMF, or methanol) .
- X-ray Diffraction (XRD) : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze data. Key parameters:
- Data Collection : High-resolution (<1.0 Å) for accurate electron density maps .
- Refinement : Apply restraints for morpholine ring puckering (Cremer-Pople coordinates) to model conformational flexibility .
Q. How does the morpholine ring conformation influence biological activity?
- Conformational Analysis :
- Computational Methods : DFT (B3LYP/6-311+G(d,p)) or MD simulations to study puckering (e.g., chair vs. boat) and its impact on binding .
- Experimental Validation : Compare XRD-derived torsion angles with activity data (e.g., IC₅₀ values) .
- Case Study : Morpholine derivatives with planar puckering showed enhanced inhibition of TRPM8 ion channels due to better fit in hydrophobic pockets .
Q. What strategies address contradictions in biological activity data for sulfonamide analogs?
- Data Triangulation :
- In Vitro/In Vivo Correlation : Test solubility (logP) and membrane permeability (PAMPA assay) to explain discrepancies between cell-based and animal models .
- Target Selectivity : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Example : A sulfonamide-morpholine hybrid exhibited inconsistent antibacterial activity due to pH-dependent solubility; adjusting formulation (e.g., nanoemulsions) resolved efficacy gaps .
Q. How can structure-activity relationships (SAR) guide optimization of sulfonamide derivatives?
- SAR Workflow :
Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide acidity, improving target binding .
Side Chain Engineering : Replace morpholine with piperazine or thiomorpholine to alter pharmacokinetics (e.g., t₁/₂) .
- Case Study : Adding a trifluoromethyl group to the benzene ring increased inhibitory potency against carbonic anhydrase IX by 10-fold .
Methodological Tables
Table 1 : Common Reagents for Sulfonamide Functionalization
| Reaction Type | Reagents/Conditions | Key Products | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Sulfones | |
| Reduction | LiAlH₄, NaBH₄ | Thiols | |
| Substitution | Alkyl halides, K₂CO₃ | N-alkyl derivatives |
Table 2 : Crystallographic Data for a Representative Derivative
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| R Factor | 0.041 |
| Bond Length (C-S) | 1.76 Å |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
